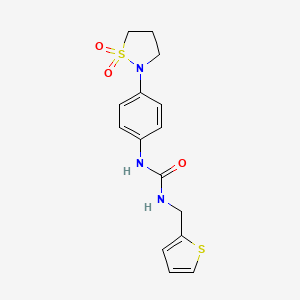![molecular formula C13H13F3N2O2 B2660640 N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide CAS No. 1333732-98-1](/img/structure/B2660640.png)
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mecanismo De Acción
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide acts as a competitive inhibitor of GABA-AT, binding to the active site of the enzyme and preventing it from breaking down GABA. This leads to an increase in GABA levels and enhanced GABAergic neurotransmission. The exact mechanism of action of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide is still being studied, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has been shown to have a range of biochemical and physiological effects in animal models. These include increased GABA levels, enhanced GABAergic neurotransmission, reduced glutamate levels, and increased levels of various neurotrophic factors. N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA-AT and does not affect other enzymes or neurotransmitter systems. It has also been shown to have good bioavailability and pharmacokinetic properties. However, N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders. Future research could focus on optimizing the synthesis method of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide to improve yields and purity. Moreover, further studies are needed to investigate the long-term safety and efficacy of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide in human subjects. Finally, N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide could also be studied for its potential therapeutic applications in other disorders, such as addiction and neurodegenerative diseases.
Métodos De Síntesis
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide can be synthesized using a multi-step process involving the reaction of various reagents and intermediates. The synthesis method of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has been extensively studied and optimized to achieve high yields and purity. The detailed synthesis method is beyond the scope of this paper.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide can enhance GABAergic neurotransmission and reduce seizures in animal models of epilepsy. Moreover, N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of anxiety and depression.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-18(9-8-17)12(19)7-6-10-4-2-3-5-11(10)20-13(14,15)16/h2-5H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVCRPQTSQCCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

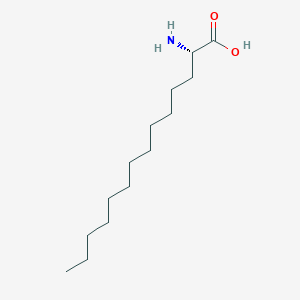
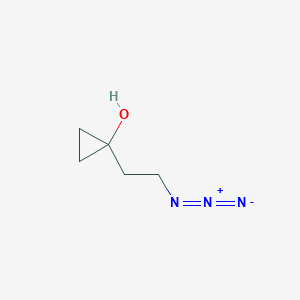
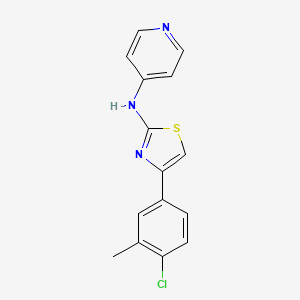
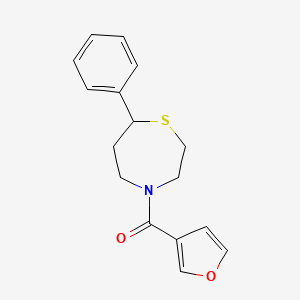
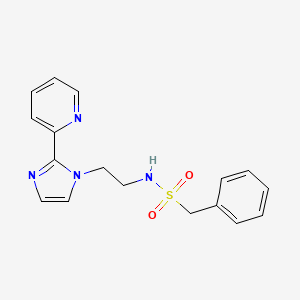

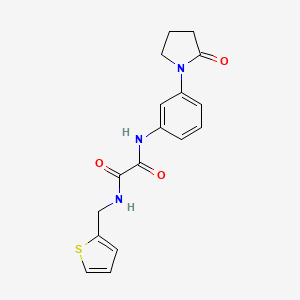
![4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2660570.png)
![3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2660571.png)
![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2660576.png)
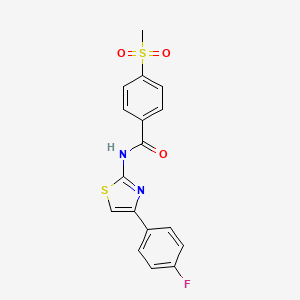
![N-(2-Chlorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2660578.png)
![5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2660579.png)
